Methoxyiminoacetamide
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Overview
Description
Methoxyiminoacetamide is a chemical compound known for its significant fungicidal properties. It is a derivative of methoxyiminoacetate and is often used in agricultural settings to combat various plant fungal pathogens. The compound is part of the strobilurin class of fungicides, which are known for their ability to inhibit mitochondrial respiration in fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methoxyiminoacetamide typically involves the nucleophilic aromatic substitution reaction of benzyl bromide with 2,2-dichlorovinyl derivatives in the presence of potassium carbonate. This is followed by the amidation of methoxyiminoacetate with methylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Methoxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxyiminoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various strobilurin analogues and other fungicidal compounds.
Biology: The compound is studied for its effects on fungal pathogens and its potential use in developing new antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal infections.
Mechanism of Action
Methoxyiminoacetamide exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the ubiquinol oxidation center (Qo site) of the cytochrome bc1 enzyme complex, disrupting the electron transport chain and ultimately leading to the death of the fungal cells . This mechanism is similar to that of other strobilurin fungicides, making it highly effective against a broad spectrum of fungal pathogens.
Comparison with Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action.
Fenarimol: A fungicide with a different mode of action but used for similar purposes.
Methoxyiminoacetate: The precursor to methoxyiminoacetamide with similar fungicidal properties.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its fungicidal activity and reduce the likelihood of resistance development in fungal pathogens. Its ability to inhibit mitochondrial respiration at the Qo site makes it a valuable tool in agricultural fungicide applications .
Properties
IUPAC Name |
(2E)-2-methoxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGHROBOKBHGJ-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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